
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate
説明
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate, also known as Methyl 4-chloro-2-(methylsulfonamido)benzoate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative and has been found to exhibit a range of biological activities, making it useful for various applications.
作用機序
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the production of prostaglandins, this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are involved in the inflammatory response. This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate has also been found to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
実験室実験の利点と制限
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its properties are well-characterized. It also exhibits a range of biological activities, making it useful for various applications.
One limitation of this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate is its potential toxicity. It has been found to exhibit cytotoxic effects on certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Further studies are needed to determine its efficacy and safety in animal models and in clinical trials.
Another area of interest is its potential as a tool for studying the role of COX enzymes in inflammation and pain. This compound 2-(4-chloro-N-methylphenylsulfonamido)acetate can be used to selectively inhibit COX enzymes and study their effects on various biological processes.
In conclusion, this compound 2-(4-chloro-N-methylphenylsulfonamido)acetate is a versatile compound that has been widely used in scientific research due to its diverse range of biological activities. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are several future directions for research on this compound, including its potential as a therapeutic agent and as a tool for studying COX enzymes.
科学的研究の応用
Methyl 2-(4-chloro-N-methylphenylsulfonamido)acetate 2-(4-chloro-N-methylphenylsulfonamido)acetate has been extensively used in scientific research due to its diverse range of biological activities. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.
特性
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(7-10(13)16-2)17(14,15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZSVYXUWGUNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

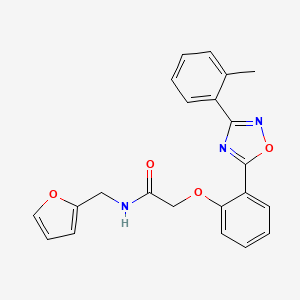

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
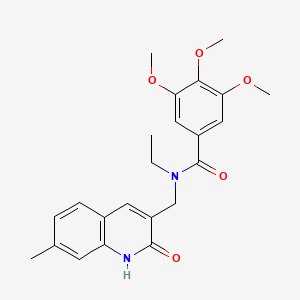
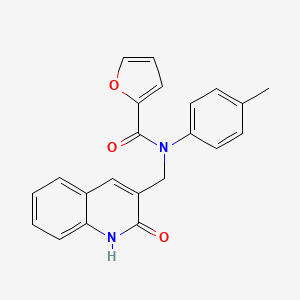
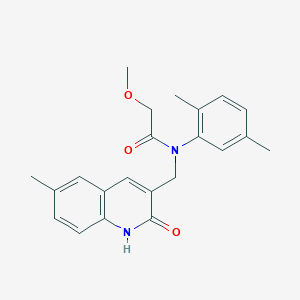
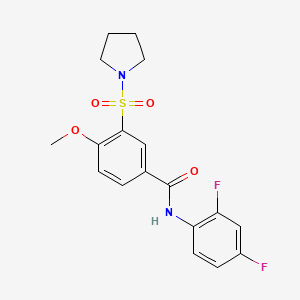

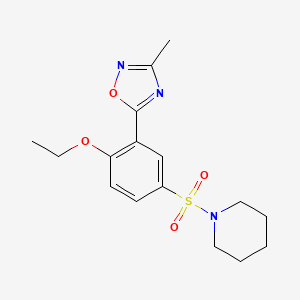

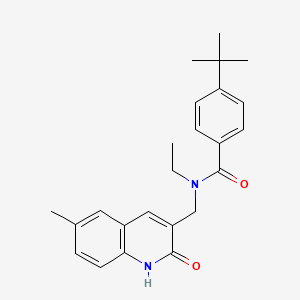
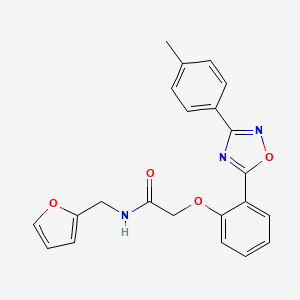
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)